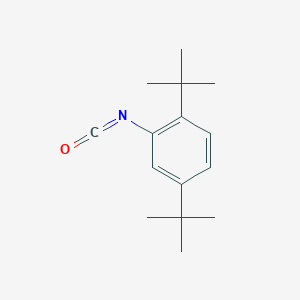
2-(2-Methoxy-5-nitrophenyl)acetic acid
Vue d'ensemble
Description
“2-(2-Methoxy-5-nitrophenyl)acetic acid” is a laboratory chemical . Its IUPAC name is (2-methoxy-5-nitrophenyl)acetic acid . It has a molecular weight of 211.17 and its Inchi Code is 1S/C9H9NO5/c1-15-8-3-2-7 (10 (13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-5-nitrophenyl)acetic acid” is represented by the linear formula C9H9NO5 . The compound’s Inchi Key is TZQZNDOEOCOJFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is recommended for use as a laboratory chemical . It should be stored at room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Applications
Pharmaceutical Research: 2-(2-Methoxy-5-nitrophenyl)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its nitro group can be a precursor for the formation of amine groups, which are pivotal in the development of active pharmaceutical ingredients (APIs). The methoxy group in the compound can enhance the lipophilicity of a molecule, potentially improving drug absorption and bioavailability.
Material Science: In material science, this compound’s ability to donate electrons due to its nitro group can be exploited in the creation of novel polymeric materials. These materials may exhibit unique electrical properties, making them suitable for use in organic electronics or as conductive polymers.
Agricultural Chemistry: The acetic acid moiety of 2-(2-Methoxy-5-nitrophenyl)acetic acid can be involved in the synthesis of herbicides. Its structural similarity to natural plant hormones allows it to act as a growth regulator or a herbicidal agent, controlling the growth of unwanted vegetation.
Analytical Chemistry: This compound can serve as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It can be used in quantitative analysis methods, such as HPLC or mass spectrometry, to identify or quantify other substances.
Chemical Education: Due to its diverse functional groups, 2-(2-Methoxy-5-nitrophenyl)acetic acid is an excellent candidate for teaching organic synthesis and reaction mechanisms in chemical education. It can demonstrate electrophilic aromatic substitution reactions and the effects of substituents on chemical reactivity.
Environmental Science: In environmental science, the compound’s degradation products and their environmental fate can be studied. This research can provide insights into the biodegradability of nitroaromatic compounds and their potential impact on ecosystems.
Photophysics: The nitro and methoxy groups in 2-(2-Methoxy-5-nitrophenyl)acetic acid influence its photophysical behavior. It can be used to study the absorption and emission properties of molecules, which is crucial in the design of optical materials and fluorescent probes .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Methoxy-5-nitrophenyl)acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZNDOEOCOJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393254 | |
| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-nitrophenyl)acetic acid | |
CAS RN |
51073-04-2 | |
| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)



![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)




